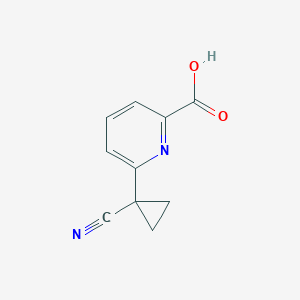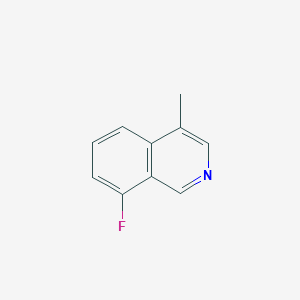
8-Fluoro-4-methylisoquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-Fluoro-4-methylisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound Isoquinoline and its derivatives are known for their wide range of biological activities and applications in pharmaceuticals, agriculture, and materials science
Preparation Methods
The synthesis of 8-Fluoro-4-methylisoquinoline can be achieved through several methods:
Direct Fluorination: This involves the introduction of a fluorine atom directly onto the isoquinoline ring. This method can be challenging due to the reactivity of fluorine.
Cyclization of Pre-fluorinated Precursors: This method involves the cyclization of a precursor that already contains a fluorinated benzene ring. This approach can provide better control over the position of the fluorine atom.
Chemical Reactions Analysis
8-Fluoro-4-methylisoquinoline undergoes several types of chemical reactions:
Nucleophilic Substitution: The fluorine atom can be displaced by nucleophiles under appropriate conditions. Common reagents include sodium methoxide and potassium tert-butoxide.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki and Heck reactions, to form various substituted derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution and coupling reactions.
Scientific Research Applications
8-Fluoro-4-methylisoquinoline has several applications in scientific research:
Pharmaceuticals: The compound is studied for its potential as an antibacterial, antineoplastic, and antiviral agent. Fluorinated isoquinolines are known to inhibit various enzymes and exhibit significant biological activity.
Materials Science: The compound is used in the development of organic light-emitting diodes (OLEDs) and other electronic materials due to its unique light-emitting properties.
Agriculture: Fluorinated isoquinolines are used as components in agrochemicals, providing enhanced activity against pests and diseases.
Mechanism of Action
The mechanism of action of 8-Fluoro-4-methylisoquinoline involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes such as DNA gyrase and topoisomerase IV, which are essential for DNA replication and cell division. This leads to the stabilization of DNA strand breaks and ultimately cell death.
Pathways Involved: The compound’s interaction with these enzymes disrupts the DNA replication process, leading to cytotoxic effects. .
Comparison with Similar Compounds
8-Fluoro-4-methylisoquinoline can be compared with other fluorinated isoquinolines and quinolines:
Similar Compounds: Examples include 7-fluoro-4-methylquinoline and 6-fluoro-3-methylisoquinoline. These compounds share similar structural features and biological activities.
Uniqueness: The specific position of the fluorine atom and the methyl group in this compound imparts unique properties, such as enhanced biological activity and specific reactivity patterns
Properties
Molecular Formula |
C10H8FN |
|---|---|
Molecular Weight |
161.18 g/mol |
IUPAC Name |
8-fluoro-4-methylisoquinoline |
InChI |
InChI=1S/C10H8FN/c1-7-5-12-6-9-8(7)3-2-4-10(9)11/h2-6H,1H3 |
InChI Key |
NGQBCEDHPCFFPR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=CC2=C1C=CC=C2F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


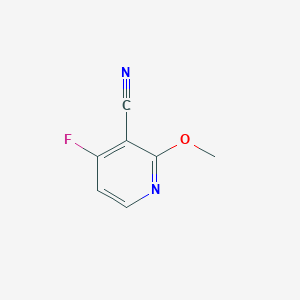
![2-(4-Cyclopropylphenyl)-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13100153.png)
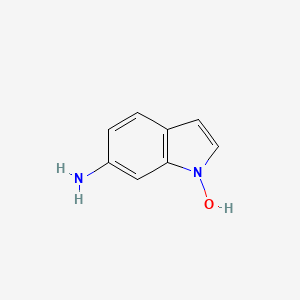
![7-Ethoxypyrido[2,3-d]pyrimidine-2,4(1h,3h)-dione](/img/structure/B13100164.png)
![5-tert-Butyl[1,2,3]thiadiazolo[5,4-d]pyrimidin-7(2H)-one](/img/structure/B13100172.png)

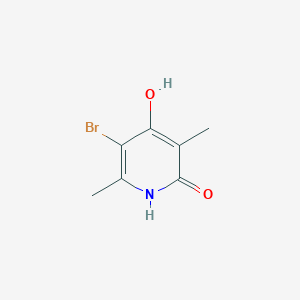

![2-[[4-Ethyl-5-(furan-2-yl)-1,2,4-triazol-3-yl]sulfanyl]-1-thiophen-2-ylethanone](/img/structure/B13100196.png)
![2-Ethyl-7-methyl-[1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B13100197.png)

![N-(Benzo[d][1,3]dioxol-5-yl)-1,2,5-thiadiazole-3-carboxamide](/img/structure/B13100206.png)
![5,6-Dimethyl-5,6-dihydro-1H-imidazo[4,5-d]pyridazine-4,7-dione](/img/structure/B13100209.png)
